molecular formula C14H10N2S B1229018 3-Phenylquinoxaline-2-thiol CAS No. 58861-61-3

3-Phenylquinoxaline-2-thiol

Cat. No. B1229018
CAS RN: 58861-61-3
M. Wt: 238.31 g/mol
InChI Key: RZDZNIAZFJPDQC-UHFFFAOYSA-N
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Description

3-Phenylquinoxaline-2-thiol is a chemical compound with the molecular formula C14H10N2S . It has been used in various research and development applications .


Molecular Structure Analysis

The molecular structure of 3-Phenylquinoxaline-2-thiol consists of a quinoxaline core with a phenyl group and a thiol group attached . The exact structural details would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Phenylquinoxaline-2-thiol were not found in the search results, quinoxaline derivatives have been studied extensively for their reactivity .


Physical And Chemical Properties Analysis

3-Phenylquinoxaline-2-thiol has a molecular weight of 238.308 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results .

Scientific Research Applications

Drug Design and Medicinal Chemistry

3-Phenylquinoxaline-2-thiol: plays a significant role in drug design due to its quinoline core structure, which is a common pharmacophore in medicinal chemistry. Its structural similarity to naturally occurring bioactive compounds allows it to interact with various biological targets. This compound can be used to develop novel therapeutic agents with potential efficacy against a range of diseases .

Biological Activity Profiling

The compound’s inherent biological activity makes it a valuable tool for in vivo and in vitro screening. Researchers can use 3-Phenylquinoxaline-2-thiol to probe the biological pathways and understand the mechanism of action of related bioactive molecules. This can lead to the discovery of new drugs and therapeutic strategies .

Synthetic Organic Chemistry

In synthetic organic chemistry, 3-Phenylquinoxaline-2-thiol serves as a versatile intermediate. It can undergo various chemical reactions to produce a wide array of derivatives, each with unique physical and chemical properties. These derivatives can then be utilized in further synthetic applications or as potential leads in drug discovery .

Development of Diagnostic Agents

Quinoxaline derivatives, including 3-Phenylquinoxaline-2-thiol , are explored for their use in diagnostic medicine. They can be functionalized to create contrast agents for imaging techniques like MRI, aiding in the diagnosis of various health conditions .

Agricultural Chemistry

In the field of agricultural chemistry, 3-Phenylquinoxaline-2-thiol derivatives can be synthesized to act as pesticides or herbicides. Their ability to interfere with specific biological functions in pests makes them candidates for developing new, more effective agricultural chemicals .

Material Science

The electronic properties of quinoxaline derivatives make 3-Phenylquinoxaline-2-thiol a potential candidate for creating novel materials. These materials can be used in the development of organic semiconductors, solar cells, and other optoelectronic devices .

Antimicrobial Research

Given the broad spectrum of antimicrobial activity of quinoxaline motifs, 3-Phenylquinoxaline-2-thiol can be utilized in the development of new antimicrobial agents. It can help combat resistant strains of bacteria, fungi, and viruses, which is crucial in the current era of rising antimicrobial resistance .

Green Chemistry

The synthesis and functionalization of 3-Phenylquinoxaline-2-thiol can be optimized using principles of green chemistry. This includes minimizing the use of hazardous substances and developing cost-effective, environmentally benign synthetic routes, contributing to sustainable chemical practices .

Future Directions

Quinoxaline derivatives, including 3-Phenylquinoxaline-2-thiol, have potential in various fields such as medicinal chemistry due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .

properties

IUPAC Name

3-phenyl-1H-quinoxaline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDZNIAZFJPDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395157
Record name 3-phenylquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylquinoxaline-2-thiol

CAS RN

58861-61-3
Record name 3-phenylquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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